Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a pyrido[4,3-d]pyrimidine derivative characterized by an ethyl ester group at position 6 and a ((4-chlorophenyl)thio)methyl substituent at position 2. Its synthesis likely follows routes analogous to those reported for related compounds, such as alkylation of a pyrido[4,3-d]pyrimidine core with cesium carbonate and an appropriate thioether-containing alkylating agent .
Properties
Molecular Formula |
C17H18ClN3O2S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)sulfanylmethyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18ClN3O2S/c1-2-23-17(22)21-8-7-15-12(10-21)9-19-16(20-15)11-24-14-5-3-13(18)4-6-14/h3-6,9H,2,7-8,10-11H2,1H3 |
InChI Key |
WOPXZDVCKYBZRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NC(=NC=C2C1)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[4,3-d]pyrimidine Core
The core structure is synthesized via a cyclocondensation reaction between ethyl acetoacetate and 6-amino-1,3-dimethyluracil in the presence of a Brønsted acid catalyst. For example:
-
Catalyst : Nano-SBA-Pr-SO₃H (0.02 g, 0.024 mmol H⁺)
-
Solvent : Acetonitrile (3 mL)
-
Conditions : Reflux for 40 minutes
Mechanism :
-
Knoevenagel Condensation : Ethyl acetoacetate reacts with 4-chlorobenzaldehyde to form an α,β-unsaturated ketone intermediate.
-
Michael Addition : 6-Amino-1,3-dimethyluracil undergoes nucleophilic attack on the unsaturated ketone.
-
Cyclization : Intramolecular dehydration forms the pyrido-pyrimidine core.
Thioether Group Introduction
The ((4-chlorophenyl)thio)methyl group is introduced via nucleophilic substitution or thiol-ene coupling:
-
Reagents : 4-Chlorobenzenethiol (1.2 equiv), K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 80°C, 6 hours
-
Workup : Acidification with HCl (pH 6), extraction with dichloromethane.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | DMF | +25% yield |
| Temperature (60°C vs. 80°C) | 80°C | +15% yield |
| Base (K₂CO₃ vs. NaH) | K₂CO₃ | Improved selectivity |
Esterification and Final Assembly
The ethyl carboxylate group is installed via ester interchange or direct carboxylation:
-
Reagents : Ethyl chloroformate (1.5 equiv), DMAP (0.1 equiv)
-
Solvent : Dichloromethane, 0°C → room temperature, 12 hours
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Data from analogous pyrido-pyrimidine syntheses highlight solvent-dependent yields:
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| CH₃CN | 40 | 92 |
| H₂O | 120 | 69 |
| EtOH | 120 | 75 |
Nano-SBA-Pr-SO₃H outperforms homogeneous acids (e.g., H₂SO₄) due to its recyclability and high surface area.
Temperature and Stoichiometry
-
Optimal Temperature : 80°C for thioether formation; higher temperatures promote side reactions.
-
Molar Ratio : A 1:1.2 ratio of pyrimidine intermediate to 4-chlorobenzenethiol maximizes yield.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors involved in disease pathways.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate molecular mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrido[4,3-d]pyrimidine derivatives:
Key Observations:
tert-Butyl esters (e.g., ) are often used as protecting groups for amines or hydroxyls, requiring acidic conditions for deprotection .
Substituent Effects: The ((4-chlorophenyl)thio)methyl group in the target compound introduces sulfur-based lipophilicity, which may improve membrane permeability compared to methyl or amino substituents . Pyridin-3-yl and aryl groups (e.g., ) are common in kinase inhibitors, suggesting the target compound could be tailored for similar applications.
Synthetic Routes :
- Alkylation with cesium carbonate is a shared step for introducing substituents at position 2 .
- Carboxamide derivatives (e.g., ) require coupling reagents like triphosgen, indicating divergent pathways for functionalization.
Physical Properties :
- Melting points vary significantly: tert-butyl derivatives (e.g., 250–253°C for compound 118 ) contrast with carboxamides (190–193°C for compound 133 ), reflecting crystallinity differences.
Biological Activity
Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a pyrido[4,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structure, characterized by a pyrido[4,3-d]pyrimidine core and various functional groups, suggests a wide range of biological activities.
- Molecular Formula : C17H18ClN3O2S
- Molecular Weight : 363.9 g/mol
- Structural Features : The compound includes a thioether linkage with a 4-chlorophenyl group and a carboxylate group, contributing to its distinctive chemical properties and biological activities .
Anticancer Potential
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class may exhibit anticancer properties. For instance, derivatives have been shown to target the EPH receptor family, which is often overexpressed in cancers. The specific interactions of this compound with these receptors could provide insights into its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that certain pyridopyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. Preliminary results suggest that this compound may exhibit similar inhibitory effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified that modifications to the pyrido[4,3-d]pyrimidine core can significantly affect the potency and selectivity of the compound against various biological targets. For example:
- Ethyl Group on N8 : Enhancements in activity have been noted when an ethyl group is present at the N8 position compared to methylated analogs .
Case Studies and Experimental Data
Q & A
Q. What are the key synthetic routes for this compound, and what reagents/conditions are critical for optimizing yield?
The synthesis involves multi-step approaches, including cyclization, substitution, and functional group modifications. Critical steps include:
- Cyclization : Using formamide and acetic acid under reflux to form the pyrido[4,3-d]pyrimidine core .
- Chlorination : POCl₃ under reflux conditions to introduce chlorine substituents .
- Thioether formation : Reaction with 4-chlorothiophenol in the presence of a base to install the ((4-chlorophenyl)thio)methyl group . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is essential for isolating high-purity products .
Q. How is the structure of this compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, as demonstrated in related pyrido[4,3-d]pyrimidine derivatives .
Q. What biological activities are reported for this compound and its structural analogs?
While direct data on this compound is limited, structurally related pyrido[4,3-d]pyrimidines exhibit:
- Antimicrobial activity : Tert-butyl 2,4-dichloro derivatives show efficacy against Gram-positive bacteria .
- Anticancer potential : Pyrimidine derivatives with amino/hydroxy groups inhibit cancer cell proliferation .
- Enzyme inhibition : Thioether-linked analogs target metabolic enzymes (e.g., kinases) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve regioselectivity in pyrido[4,3-d]pyrimidine core formation?
Strategies include:
- Catalyst screening : Palladium-based catalysts for reductive cyclization of nitroarenes .
- Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
- Temperature control : Stepwise heating (70–150°C) to minimize side reactions . Computational modeling (DFT) can predict regioselectivity trends in cyclization steps .
Q. What methodologies resolve contradictions in biological activity data between this compound and its analogs?
Contradictions arise from substituent variations (e.g., chloro vs. methylthio groups). Solutions include:
- Comparative bioassays : Test analogs under identical conditions to isolate substituent effects .
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) to explain activity disparities .
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., thieno[2,3-d]pyrimidines) to identify trends .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
Key SAR variables:
- Substituent diversity : Modify the 4-chlorophenylthio group to assess steric/electronic impacts .
- Core flexibility : Compare 5,6,7,8-tetrahydro vs. fully aromatic pyrido-pyrimidines .
- Carboxylate replacement : Substitute ethyl carboxylate with amides/esters to evaluate solubility-bioactivity trade-offs . High-throughput screening (HTS) with >50 analogs is recommended for robust SAR .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular dynamics (MD) : Simulate binding stability with enzymes (e.g., kinases) over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to correlate with redox-mediated activity .
- QSAR models : Use datasets from PubChem or ChEMBL to train predictive models for antimicrobial potency .
Q. Which analytical techniques assess this compound’s stability under varying experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
